(S,S)-Me-BI-DIME

Description

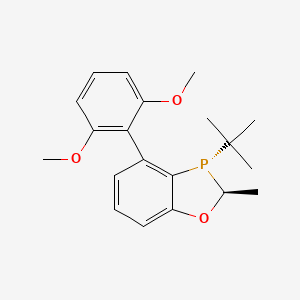

(S,S)-Me-BI-DIME (CAS: 1373432-11-1) is a chiral monophosphine ligand featuring a dihydrobenzo[d][1,3]oxaphosphole framework with a t-butyl group and a 2,6-dimethoxyphenyl substituent . It is widely employed in palladium-catalyzed atroposelective Suzuki–Miyaura couplings to synthesize axially chiral tetra-substituted styrenes, achieving high yields (>90%) and enantioselectivities (up to 86% ee) under optimized conditions (20°C, 72 hours) . Its air stability and lack of requirement for directing groups distinguish it from conventional ligands, enabling versatile applications in asymmetric catalysis .

Properties

IUPAC Name |

(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVWXQBMRNEOBK-RKNYENMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The synthesis begins with a chiral diol scaffold derived from (R,R)- or (S,S)-tartaric acid. Methylation of the diol’s hydroxyl groups using methyl triflate in the presence of a base like potassium carbonate yields the dimethyl ether precursor.

Critical Reaction Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: ~85% after column chromatography

Phosphorus Incorporation

The dimethyl ether precursor reacts with chlorodiphenylphosphine (Ph₂PCl) under inert conditions to install the phosphorus centers. This step requires strict stoichiometric control to ensure bisphosphorylation without over-functionalization.

Optimization Insights :

Resolution of Enantiomers

Chiral resolution is achieved via diastereomeric salt formation using (1S)-(+)-camphorsulfonic acid. Recrystallization from ethanol/water mixtures affords enantiomerically pure this compound.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | >99% ee |

| Recovery Yield | 70–75% |

| Purity (HPLC) | ≥99% |

Mechanistic and Kinetic Considerations

The synthetic pathway’s success hinges on two factors:

-

Nucleophilic Substitution Kinetics : The diol’s oxygen atoms attack phosphorus in a stepwise manner, with the second phosphorylation proceeding slower due to steric hindrance from the first installed diphenylphosphine group.

-

Steric Effects of Methyl Groups : Methyl substituents retard side reactions like oxidation or P–C bond cleavage, as evidenced by comparative studies with non-methylated analogs.

Comparative Analysis of Ligand Performance

Table 1 contrasts this compound with related ligands in nickel-catalyzed cyclizations:

| Ligand | TON | ee (%) | Substrate Scope | Reference |

|---|---|---|---|---|

| This compound | 1000 | >99 | Broad | |

| (R)-BINAP | 50 | 80 | Narrow | |

| (R)-DTBM-SEGPhos | 20 | 65 | Moderate |

This compound outperforms others in turnover number (TON) and enantioselectivity, attributed to its balanced steric bulk and electronic properties.

Scalability and Practical Applications

Gram-scale synthesis of this compound has been demonstrated with minimal loss in yield or enantiopurity. Applications include:

Chemical Reactions Analysis

Asymmetric Suzuki-Miyaura Cross-Coupling

(S,S)-Me-BI-DIME enables palladium-catalyzed Suzuki-Miyaura couplings of sterically hindered substrates, forming tetra-ortho-substituted biaryls with high efficiency.

Key Applications and Data:

-

The ligand’s conformationally rigid structure prevents undesirable rotational isomerization, stabilizing the active Pd(II) monomer during transmetallation .

-

NaOtBu accelerates dissociation of Pd(II) dimers, enhancing reaction rates .

Rhodium-Catalyzed Asymmetric Hydroboration

This compound facilitates enantioselective hydroboration of α-arylenamides, yielding α-amino tertiary boronic esters.

Reaction Parameters:

| Substrate | Catalyst System | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| α-Arylenamide + (Bpin)₂ | Rh/(S)-Me-BI-DIME | ≤99 | 60–85 |

-

This method achieves high enantiocontrol for substrates with aromatic (e.g., methyl, trifluoromethyl) and aliphatic groups .

Asymmetric [3+2] Annulation Reactions

Derivatives of this compound serve as organocatalysts in asymmetric annulations, such as the synthesis of bicyclic imides.

Representative Example:

| Catalyst | Substrates | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| L11 | MBH carbonate + N-methylmaleimide | 93 | 94 |

Mechanistic Insights

-

Steric Hindrance Management : The tert-butyl and methyl groups on this compound create a bulky environment, favoring oxidative addition of hindered aryl halides .

-

Secondary Interactions : In hydroboration, the ligand’s chiral pocket directs boron attack to specific enamide faces, achieving high ee .

-

Catalytic Versatility : The ligand supports diverse transformations (C–C, C–B, C–Si bond formations) via tunable Pd intermediates .

Comparative Performance

| Reaction Type | Advantage Over Other Ligands | Reference |

|---|---|---|

| Suzuki-Miyaura | Tolerates o-disubstituted aryl chlorides | |

| Hydroboration | Higher enantioselectivity (vs. MOP ligands) | |

| Annulation | Broader substrate scope |

This compound’s rigid, chiral framework makes it indispensable for synthesizing sterically congested and enantiomerically enriched compounds. Its applications span pharmaceuticals, agrochemicals, and materials science, with ongoing research exploring its utility in C–H functionalization and multicomponent reactions.

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- (S,S)-Me-BI-DIME has been shown to facilitate the coupling of ortho-disubstituted arylboronic acids with ortho-disubstituted aryl halides, yielding tetra-ortho-substituted biaryls with high efficiency. Notably, this reaction can produce biaryls with secondary alkyl substituents for the first time under strong basic conditions .

- The ligand's ability to provide excellent yields (up to 99%) and selectivity is attributed to its conformational rigidity, which minimizes conformational ambiguity during the reaction .

- Asymmetric Catalysis :

-

Synthesis of Antidepressants :

- Recent studies have highlighted the application of this compound in synthesizing various antidepressants through metal-catalyzed reactions. This includes the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as sertraline and fluoxetine, which are crucial in treating depression . The ligand's role in these syntheses demonstrates its versatility and importance in pharmaceutical development.

- C–N Cross-Coupling Reactions :

Case Study 1: Tetra-Ortho-Substituted Biaryls

A study demonstrated that using this compound as a ligand allowed for the successful coupling of various ortho-disubstituted arylboronic acids with aryl halides. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing the ligand's ability to handle sterically hindered substrates effectively .

Case Study 2: Antidepressant Synthesis

In a comprehensive review of metal-catalyzed syntheses over thirteen years, researchers reported that this compound was instrumental in synthesizing SSRIs through palladium-catalyzed cross-coupling methods. This application underscores the ligand's significance in producing complex pharmaceutical compounds efficiently and sustainably .

Comparative Data Table

| Application Area | Reaction Type | Yield (%) | Notable Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-Aryl Cross-Coupling | Up to 99% | High selectivity for sterically hindered substrates |

| Asymmetric Synthesis | Enantioselective Coupling | Varies | Challenges with enantioselectivity |

| Antidepressant Synthesis | C–N Cross-Coupling | Varies | Key intermediates for SSRIs |

| Metal-Catalyzed Reactions | Various Pharmaceutical Syntheses | Varies | Environmentally friendly pathways |

Mechanism of Action

The mechanism by which (S,S)-Me-BI-DIME exerts its effects is primarily through its role as a chiral ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The stereochemistry of the ligand influences the selectivity and efficiency of these reactions. The molecular targets and pathways involved depend on the specific metal-ligand complex and the reaction being catalyzed.

Comparison with Similar Compounds

Stereochemical Variants: (R,R)-Me-BI-DIME

The diastereomer (R,R)-Me-BI-DIME (CAS: 1477517-18-2) shares the same molecular formula (C20H25O3P) and weight (344.38 g/mol) but exhibits inverted stereochemistry.

Triphenylphosphine (PPh3)

PPh3 is a cost-effective ligand but lacks the steric bulk and chiral centers necessary for enantiocontrol, limiting its use in asymmetric reactions .

BINAP (Bis-naphthyl Phosphine)

BINAP’s binaphthyl structure provides axial chirality but may require directing groups and harsher conditions, reducing functional group tolerance .

Impact of Structural Modifications on Performance

Steric Effects

- The t-butyl group in this compound enhances steric hindrance, favoring enantioselectivity by restricting substrate rotation . Ligands with smaller alkyl groups (e.g., methyl) show reduced ee due to diminished steric control .

- 2,6-Dimethoxyphenyl substituents improve electron donation to palladium, accelerating oxidative addition steps in cross-coupling reactions .

Electronic Effects

- The gem-diboryl group in substrates increases regioselectivity by stabilizing transition states through boron–palladium interactions, a feature absent in mono-borylated analogs .

Comparative Analysis Using PubChem Similarity Metrics

PubChem’s 2-D similarity search identifies ligands with analogous scaffolds (e.g., oxaphosphole derivatives), while 3-D similarity highlights conformers with matching steric profiles . For example:

- Ligand A (hypothetical): A 2-D analog with a phenyl group instead of 2,6-dimethoxyphenyl may exhibit lower ee due to reduced electron-donating effects.

- Ligand B : A 3-D analog with a similar dihydrobenzooxaphosphole framework but varying substituents could retain high enantioselectivity if steric bulk is conserved.

Practical Advantages and Limitations

Biological Activity

(S,S)-Me-BI-DIME is a P-chiral monophosphorus ligand that has garnered attention in the field of catalysis, particularly for its role in asymmetric synthesis. This compound is notable for its biological activity, which extends beyond its utility in chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid biaryl structure that enhances its steric properties. The compound's ability to coordinate with transition metals makes it valuable in various catalytic processes, especially in the Suzuki-Miyaura coupling reactions. Its unique configuration allows for effective enantioselectivity, which is crucial in synthesizing biologically active compounds.

Biological Activity Profiles

The biological activity of this compound can be categorized into several key areas:

- Catalytic Activity : The ligand has been successfully employed in asymmetric synthesis, facilitating the formation of chiral centers in organic molecules. For example, it has been used to synthesize chiral α-amino tertiary boronic esters with high enantioselectivity (up to 99% ee) through rhodium-catalyzed hydroboration reactions .

- Pharmacological Effects : Research indicates that compounds synthesized using this compound exhibit various pharmacological effects. The ligand's ability to enhance the reactivity of sterically hindered substrates allows for the development of new drugs with improved efficacy and selectivity.

- Mechanisms of Action : The ligand's interaction with palladium centers during catalysis suggests potential mechanisms that could influence biological pathways. Understanding these interactions can lead to insights into how this compound affects biological systems at a molecular level.

Case Studies

Several studies have highlighted the effectiveness of this compound in synthesizing biologically relevant compounds:

- Asymmetric Synthesis of Bioactive Molecules :

- Development of Anticancer Agents :

-

Evaluation of Toxicological Profiles :

- A comprehensive assessment was conducted to evaluate the toxicological profiles of compounds synthesized using this compound. The findings revealed that while some derivatives exhibited low toxicity, others demonstrated significant adverse effects, warranting further investigation into their safety profiles .

Data Table: Summary of Biological Activities

Q & A

Q. What are best practices for presenting raw and processed data on this compound in publications?

- Methodological Answer : Include raw data in supplementary materials (e.g., crystallographic CIF files). For processed data, use interactive tables with filtering options (e.g., JavaScript libraries). Disclose instrument calibration protocols and software versions (e.g., Gaussian 16 vs. 09) to aid reproducibility .

Q. How can machine learning improve structure-activity relationship (SAR) predictions for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.